2-Methylamino-5-methyl-3-nitropyridine
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Overview
Description
2-Methylamino-5-methyl-3-nitropyridine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of a methylamino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, and the subsequent amination step may involve reagents like methylamine.
Industrial Production Methods: Industrial production methods for 2-Methylamino-5-methyl-3-nitropyridine are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the methylamino group.
Major Products:
Reduction: The major product of the reduction reaction is 2-Methylamino-5-methyl-3-aminopyridine.
Substitution: The products of substitution reactions vary depending on the substituent introduced.
Scientific Research Applications
2-Methylamino-5-methyl-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylamino-5-methyl-3-nitropyridine is not well-documented. its chemical structure suggests that it could interact with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group could participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
- 2-Amino-3-methyl-5-nitropyridine
- 2-Amino-4-methyl-5-nitropyridine
- 2-Ethylamino-5-methyl-3-nitropyridine
Comparison: Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
N,5-dimethyl-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFFKOFUWNPCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546405 |
Source
|
Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106690-38-4 |
Source
|
Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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